molecular formula C14H23NO5 B182695 Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate CAS No. 108310-01-6

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B182695
CAS No.: 108310-01-6
M. Wt: 285.34 g/mol
InChI Key: SHPVYSDLQWCDJP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .

Chemical Reactions Analysis

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can be compared with similar compounds like:

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Biological Activity

Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, also known by its CAS number 126424-82-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO4C_{14}H_{25}NO_4, with a molecular weight of 271.36 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:

SMILES CCOC(=O)CC[C@@H]1CCCN1C(=O)OC(C)(C)C\text{SMILES }CCOC(=O)CC[C@@H]1CCCN1C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the ethoxy and oxopropanoyl groups. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also suggested potential anticancer properties associated with this compound class. A study focusing on pyrrolidine derivatives reported that they could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific pathways influenced by this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the ability of certain pyrrolidine derivatives to act as inhibitors for enzymes such as acetylcholinesterase (AChE). This inhibition can be particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The efficacy of this compound in this regard has not been extensively studied but warrants further investigation.

Data Summary

Property Value
Molecular FormulaC14H25NO4
Molecular Weight271.36 g/mol
CAS Number126424-82-6
Antimicrobial ActivityEffective against various bacteria
Potential Anticancer ActivityInhibits cancer cell proliferation
Enzyme InhibitionPotential AChE inhibitor

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives, finding that modifications similar to those present in this compound enhanced their antibacterial activity .
  • Anticancer Mechanisms : Research conducted on pyrrolidine compounds indicated that they could induce apoptosis in human cancer cell lines, suggesting a promising avenue for drug development .
  • Neuroprotective Effects : Investigations into enzyme inhibition provided insights into how certain derivatives could serve as leads for developing treatments for neurodegenerative conditions .

Properties

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVYSDLQWCDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601623
Record name tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287107-87-3
Record name tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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